Cas no 2694745-59-8 (tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate)

tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate は、有機合成中間体として重要な化合物です。この化合物は、tert-ブトキシカルボニル(Boc)保護基を有するアミン誘導体であり、医薬品や農薬の合成において重要な役割を果たします。5-フルオロ-2-メチルフェニル基を有するため、特定の生物活性を示す可能性があり、創薬研究において有用です。Boc保護基は温和な条件下で脱保護可能であり、合成プロセスの制御性に優れています。さらに、高い純度と安定性を備えており、研究開発の効率化に貢献します。

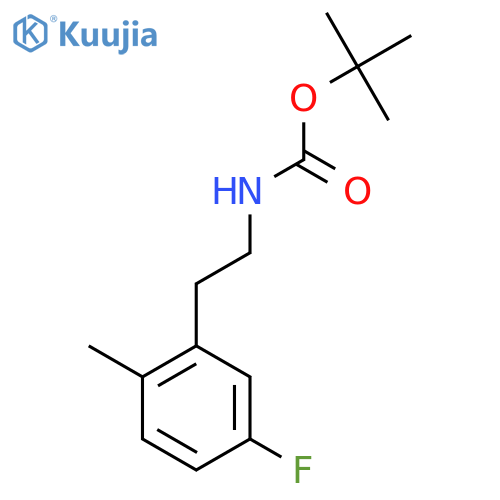

2694745-59-8 structure

商品名:tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate

tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2694745-59-8

- tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate

- EN300-33050389

- tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate

-

- インチ: 1S/C14H20FNO2/c1-10-5-6-12(15)9-11(10)7-8-16-13(17)18-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17)

- InChIKey: AHSIOBXRFTYYDF-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(C)=C(C=1)CCNC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 253.14780704g/mol

- どういたいしつりょう: 253.14780704g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 38.3Ų

tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33050389-1.0g |

tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |

2694745-59-8 | 95.0% | 1.0g |

$1057.0 | 2025-03-18 | |

| Enamine | EN300-33050389-2.5g |

tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |

2694745-59-8 | 95.0% | 2.5g |

$2071.0 | 2025-03-18 | |

| Enamine | EN300-33050389-0.25g |

tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |

2694745-59-8 | 95.0% | 0.25g |

$972.0 | 2025-03-18 | |

| Enamine | EN300-33050389-0.1g |

tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |

2694745-59-8 | 95.0% | 0.1g |

$930.0 | 2025-03-18 | |

| Enamine | EN300-33050389-5g |

tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |

2694745-59-8 | 5g |

$3065.0 | 2023-09-04 | ||

| Enamine | EN300-33050389-10g |

tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |

2694745-59-8 | 10g |

$4545.0 | 2023-09-04 | ||

| Enamine | EN300-33050389-1g |

tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |

2694745-59-8 | 1g |

$1057.0 | 2023-09-04 | ||

| Enamine | EN300-33050389-5.0g |

tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |

2694745-59-8 | 95.0% | 5.0g |

$3065.0 | 2025-03-18 | |

| Enamine | EN300-33050389-0.05g |

tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |

2694745-59-8 | 95.0% | 0.05g |

$888.0 | 2025-03-18 | |

| Enamine | EN300-33050389-10.0g |

tert-butyl N-[2-(5-fluoro-2-methylphenyl)ethyl]carbamate |

2694745-59-8 | 95.0% | 10.0g |

$4545.0 | 2025-03-18 |

tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

2694745-59-8 (tert-butyl N-2-(5-fluoro-2-methylphenyl)ethylcarbamate) 関連製品

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量